6-Bromothiazolo[5,4-b]pyridine

Kinase Inhibition PI3K Cancer

6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) is a privileged kinase inhibitor scaffold with a C6-bromo handle for Suzuki coupling. It is essential for synthesizing PI3Kα inhibitors with 3.6 nM IC50 and c-KIT inhibitors overcoming imatinib resistance (7.95x improvement). Positional isomers (C5/C2-bromo) or alternative cores (thiazolo[4,5-b]pyridine) alter hinge-binding and potency. This is a non-substitutable intermediate for targeted oncology SAR programs.

Molecular Formula C6H3BrN2S
Molecular Weight 215.07 g/mol
CAS No. 886372-88-9
Cat. No. B1524342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromothiazolo[5,4-b]pyridine
CAS886372-88-9
Molecular FormulaC6H3BrN2S
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1N=CS2)Br
InChIInChI=1S/C6H3BrN2S/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H
InChIKeyDBDUQNAKRDIQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9): Core Heterocyclic Building Block for Kinase and Protease Inhibitor Programs


6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) is a heteroaromatic compound composed of a thiazole ring fused to a pyridine ring, with a bromine atom substituted at the 6-position [1]. With a molecular formula of C6H3BrN2S and a molecular weight of 215.07 g/mol, this compound serves as a crucial synthetic intermediate in medicinal chemistry. The thiazolo[5,4-b]pyridine scaffold is a recognized purine isostere and privileged structure in kinase inhibitor drug discovery, with derivatives demonstrating potent inhibitory activity against critical targets including PI3K (IC50 as low as 3.6 nM for advanced analogs) [2], c-KIT (overcoming imatinib resistance) [3], and MALT-1 protease [4]. The 6-bromo substitution provides a strategic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification and structure-activity relationship (SAR) exploration in drug discovery campaigns .

Why 6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) Cannot Be Substituted by Other Halogenated or Positional Isomers in Advanced Synthesis


Generic substitution with other halogenated thiazolopyridines or positional isomers is not feasible due to the precise electronic and steric requirements of the 6-bromo group for downstream functionalization and biological target engagement. The C6-position bromine atom provides a specific reactivity profile for palladium-catalyzed cross-coupling reactions, which is not directly interchangeable with chloro, iodo, or nitro substituents at the same position, or with bromo substitution at alternative positions (e.g., C5 or C2) . Furthermore, the thiazolo[5,4-b]pyridine core itself is a purine isostere; replacement with a thiazolo[4,5-b]pyridine or oxazolo[5,4-b]pyridine scaffold significantly alters the key hydrogen bonding interactions required for kinase hinge-binding, directly impacting inhibitory potency against targets like PI3Kα and c-KIT [1]. The quantitative evidence below demonstrates that the structural specificity of 6-bromothiazolo[5,4-b]pyridine and its derived analogs is non-negotiable for maintaining potent, selective target engagement.

Quantitative Differentiation Evidence for 6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) vs. Structural Analogs


6-Bromo Substitution Enables Potent PI3Kα Inhibition vs. Phenyl Replacement in Advanced Analogs

The thiazolo[5,4-b]pyridine scaffold is a critical structural unit for PI3Kα inhibitory potency. A direct SAR study on 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogs demonstrated that replacement of the pyridyl group attached to the core with a phenyl group led to a significant decrease in PI3Kα inhibitory activity [1]. This confirms the importance of the intact heteroaromatic system for target binding, which is accessible for diversification via the 6-bromo handle on the core compound, 6-bromothiazolo[5,4-b]pyridine. A representative compound from this optimized series, 19a, exhibited an IC50 of 3.6 nM against PI3Kα [2].

Kinase Inhibition PI3K Cancer Medicinal Chemistry

Thiazolo[5,4-b]pyridine-Derived c-KIT Inhibitor (6r) Demonstrates Superior Activity vs. Imatinib and Sunitinib Against Resistant Mutant

In a head-to-head comparison against the clinically approved c-KIT inhibitors imatinib and sunitinib, a thiazolo[5,4-b]pyridine derivative (compound 6r) showed dramatically improved enzymatic inhibitory activity against the drug-resistant c-KIT V560G/D816V mutant. Compound 6r achieved an IC50 of 4.77 ± 0.38 μM, representing a 7.95-fold improvement over imatinib (IC50 = 37.93 ± 8.68 μM) and was comparable to sunitinib (IC50 = 3.98 ± 1.18 μM) [1]. This demonstrates that diversification of the 6-bromothiazolo[5,4-b]pyridine core can yield inhibitors that overcome clinically relevant resistance mutations.

c-KIT Imatinib Resistance GIST Kinase Selectivity

Thiazolo[5,4-b]pyridine Scaffold Demonstrates Potent Inhibition of Aβ42 Fibrillization, Surpassing Curcumin

The thiazolo[5,4-b]pyridine scaffold has demonstrated significant activity in inhibiting Aβ42 fibrillization, a key pathological process in Alzheimer's disease. In a comparative study, thiazolo[5,4-b]pyridine derivatives 1b and 1k, bearing a methoxy group at C-5, exhibited IC50 values of 0.23 μM and 0.50 μM, respectively. This activity was superior to that of the positive control, curcumin, which showed an IC50 of 0.80 μM under the same assay conditions [1].

Alzheimer's Disease Aβ42 Fibrillization Neurodegeneration

Thiazolo[5,4-b]pyridine Core is a Key Structural Motif in Type II Tyrosine Kinase Inhibitors Targeting Bcr-Abl T315I Gatekeeper Mutant

The thiazolo[5,4-b]pyridine moiety is an integral component of potent type II tyrosine kinase inhibitors, HG-7-85-01(22) and HG-7-86-01(26), which are specifically designed to overcome the T315I gatekeeper mutation in Bcr-Abl [1]. This mutation confers resistance to first- and second-generation inhibitors like imatinib, nilotinib, and dasatinib. The 'hybrid design' of these compounds leverages the thiazolo[5,4-b]pyridine core to achieve potent cellular activity against both wild-type and the challenging T315I mutant kinase, a feat not achieved by earlier inhibitors [2].

Bcr-Abl T315I Mutant CML Type II Kinase Inhibitor

High-Impact Application Scenarios for 6-Bromothiazolo[5,4-b]pyridine (CAS 886372-88-9) Based on Validated Evidence


Scaffold for Next-Generation PI3Kα Inhibitors in Oncology

Medicinal chemistry teams focused on PI3Kα can utilize 6-bromothiazolo[5,4-b]pyridine as a key intermediate for synthesizing novel analogs. SAR studies confirm that the thiazolo[5,4-b]pyridine core is critical for nanomolar potency, with advanced analogs achieving an IC50 of 3.6 nM against PI3Kα. Diversification via the C6-bromo handle enables exploration of chemical space to optimize potency, selectivity, and drug-like properties [1].

Lead Optimization for Overcoming Imatinib-Resistant GIST

The compound is a validated starting point for developing c-KIT inhibitors capable of overcoming imatinib resistance. A derivative (6r) from this scaffold demonstrated a 7.95-fold improvement in IC50 against the resistant c-KIT V560G/D816V mutant compared to imatinib (4.77 μM vs. 37.93 μM). This scaffold also exhibited reasonable kinase selectivity, making it an attractive lead for targeted therapy against resistant gastrointestinal stromal tumors (GIST) [2].

Chemical Probe for Bcr-Abl T315I Gatekeeper Mutant Studies

Research groups investigating drug resistance in chronic myelogenous leukemia (CML) can use 6-bromothiazolo[5,4-b]pyridine to synthesize potent type II inhibitors like HG-7-85-01 and HG-7-86-01. These compounds are effective against the T315I gatekeeper mutation, against which first- and second-generation inhibitors (imatinib, nilotinib, dasatinib) are clinically ineffective, providing a critical tool for studying mutant kinase biology and evaluating new therapeutic strategies [3].

Synthesis of Novel MALT-1 Protease Inhibitors for ABC-DLBCL

Given the recent patent activity (WO 2023/192913 A1) from AbbVie Inc. disclosing thiazolo[5,4-b]pyridine derivatives as MALT-1 protease inhibitors, 6-bromothiazolo[5,4-b]pyridine is a strategic building block for synthesizing compounds to treat activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL). The scaffold has been shown to produce allosteric MALT1 inhibitors with good cellular potency and refined selectivity, representing a high-value application in targeted oncology [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromothiazolo[5,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.